5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate
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Overview
Description
(±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonyl, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- involves multiple steps. The process typically starts with the preparation of the core pyranone structure, followed by the introduction of various substituents through a series of reactions including sulfonylation, thioether formation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
(±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of (±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This distinguishes it from simpler compounds like dichloroaniline and caffeine, which have more straightforward structures and functions.
Properties
CAS No. |
263842-82-6 |
---|---|
Molecular Formula |
C33H38O7S2 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] benzenesulfonate |
InChI |
InChI=1S/C33H38O7S2/c1-21(2)33(17-16-23-12-14-24(34)15-13-23)20-27(35)30(31(36)39-33)41-29-18-22(3)28(19-26(29)32(4,5)6)40-42(37,38)25-10-8-7-9-11-25/h7-15,18-19,21,34-35H,16-17,20H2,1-6H3 |
InChI Key |
SDRPKGKRKVQSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CC=C2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Origin of Product |
United States |
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